molecular formula C13H14FN B15257496 6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-carbazole

6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-carbazole

Cat. No.: B15257496
M. Wt: 203.25 g/mol
InChI Key: GBUSHPXPEAKGDE-UHFFFAOYSA-N
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Description

6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-carbazole is a heterocyclic compound that belongs to the carbazole family Carbazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic electronics, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-carbazole typically involves the reaction of substituted phenylhydrazines with cyclohexanone. This reaction follows the Fischer indole synthesis method, which is a well-known route for the preparation of carbazole derivatives . The reaction conditions often include the use of acidic catalysts and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carbazolones and benzazonine-diones.

    Reduction: Saturated carbazole derivatives.

    Substitution: Various substituted carbazole derivatives depending on the reagents used.

Scientific Research Applications

6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The compound may inhibit or activate various signaling pathways, resulting in its observed pharmacological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-carbazole is unique due to the specific positioning of the fluorine and methyl groups, which influence its chemical reactivity and biological activity. The combination of these substituents provides distinct properties that differentiate it from other carbazole derivatives.

Properties

Molecular Formula

C13H14FN

Molecular Weight

203.25 g/mol

IUPAC Name

6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-carbazole

InChI

InChI=1S/C13H14FN/c1-8-2-4-12-10(6-8)11-7-9(14)3-5-13(11)15-12/h3,5,7-8,15H,2,4,6H2,1H3

InChI Key

GBUSHPXPEAKGDE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)C3=C(N2)C=CC(=C3)F

Origin of Product

United States

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